molecular formula C19H15ClN4O3S B2371259 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide CAS No. 450340-89-3

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2371259
CAS RN: 450340-89-3
M. Wt: 414.86
InChI Key: NZWHGZFTEXQJEI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazoles and their derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Scientific Research Applications

Leishmaniasis Treatment

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Compound 13, a derivative of our compound of interest, has demonstrated potent in vitro antipromastigote activity. Molecular simulations suggest that it interacts favorably with the LmPTR1 pocket, making it a potential candidate for leishmaniasis treatment .

Tuberculosis Therapy

Although not yet specifically investigated for tuberculosis (TB), our compound’s structural features make it interesting for further exploration. Researchers have designed and evaluated related benzamide derivatives for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

P-glycoprotein Modulation

Pyrano[2,3-c]pyrazole derivatives have been studied for their effects on P-glycoprotein, a membrane transporter involved in drug efflux. Understanding their interactions with P-glycoprotein can inform drug development and overcome multidrug resistance .

Synthetic Methodology

The synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a catalyst highlights an efficient and environmentally friendly approach. This four-component reaction involves aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions. The mild reaction conditions, short times, high yields, and reusability of the catalyst make this method attractive .

Future Directions

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, it’s expected that more research will be conducted to study its skeleton chemically and biologically .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-14(6-3-7-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)13-5-2-4-12(20)8-13/h2-8H,9-10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWHGZFTEXQJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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